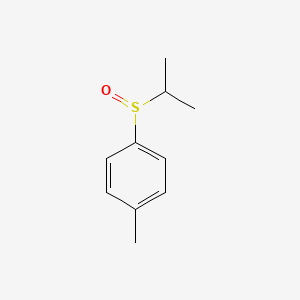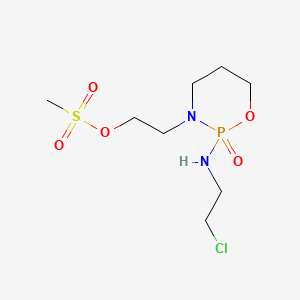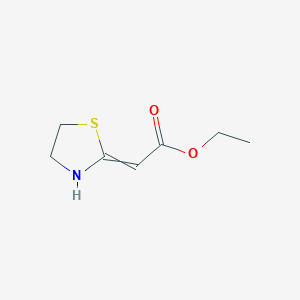
1,3,5-Trithiane, 2-(diphenylmethylene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,5-Trithiane, 2-(diphenylmethylene)- is an organosulfur compound characterized by a six-membered ring structure with alternating methylene bridges and thioether groups. This compound is a derivative of 1,3,5-trithiane, where one of the methylene groups is substituted with a diphenylmethylene group. It is known for its unique chemical properties and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Trithiane, 2-(diphenylmethylene)- can be synthesized through the reaction of 1,3,5-trithiane with benzophenone in the presence of a strong base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trithiane, 2-(diphenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its parent 1,3,5-trithiane structure.
Substitution: The diphenylmethylene group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 1,3,5-Trithiane.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1,3,5-Trithiane, 2-(diphenylmethylene)- has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex sulfur-containing compounds.
Biology: The compound is used in studies involving sulfur metabolism and enzyme interactions.
Medicine: Research explores its potential as a precursor for pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is utilized in the development of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,3,5-Trithiane, 2-(diphenylmethylene)- involves its interaction with various molecular targets and pathways. The sulfur atoms in the compound can form coordination complexes with metal ions, influencing catalytic processes. Additionally, the diphenylmethylene group can participate in π-π interactions, affecting the compound’s reactivity and stability.
Comparación Con Compuestos Similares
1,3,5-Trithiane: The parent compound without the diphenylmethylene substitution.
Trithioacetone: Another sulfur-containing heterocycle with similar structural features.
Thioformaldehyde trimer: A related compound with a similar ring structure.
Uniqueness: 1,3,5-Trithiane, 2-(diphenylmethylene)- is unique due to the presence of the diphenylmethylene group, which imparts distinct electronic and steric properties. This substitution enhances the compound’s stability and reactivity, making it valuable in specific synthetic and research applications.
Propiedades
Número CAS |
51102-73-9 |
|---|---|
Fórmula molecular |
C16H14S3 |
Peso molecular |
302.5 g/mol |
Nombre IUPAC |
2-benzhydrylidene-1,3,5-trithiane |
InChI |
InChI=1S/C16H14S3/c1-3-7-13(8-4-1)15(14-9-5-2-6-10-14)16-18-11-17-12-19-16/h1-10H,11-12H2 |
Clave InChI |
WPGHFVHWTWRQMY-UHFFFAOYSA-N |
SMILES canónico |
C1SCSC(=C(C2=CC=CC=C2)C3=CC=CC=C3)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



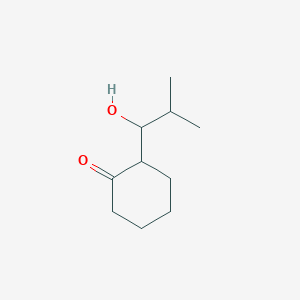
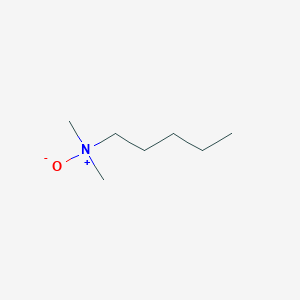
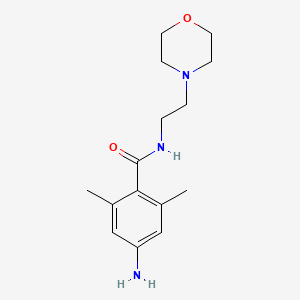
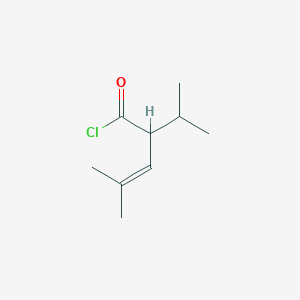
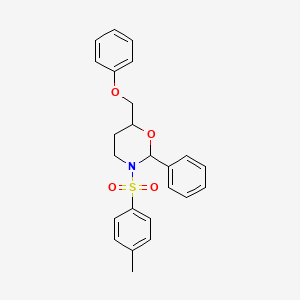
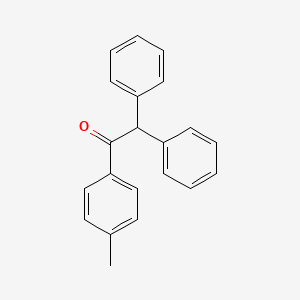

![(7R,8R)-2-benzoyl-8-chloro-1,2-diazabicyclo[5.2.0]nona-3,5-dien-9-one](/img/structure/B14667796.png)
